1-Bromo-4-pentylcyclohex-1-ene

描述

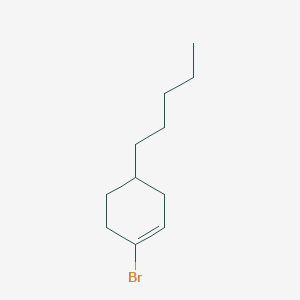

1-Bromo-4-pentylcyclohex-1-ene is a halogenated carbocycle. Its molecular structure consists of a six-membered ring containing one double bond (a cyclohexene), substituted with a bromine atom at one of the vinylic positions and a pentyl group at the fourth carbon atom. The strategic placement of the bromine atom on the double bond makes it a vinyl bromide, a functional group of considerable importance in synthetic organic chemistry.

Interactive Table: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted) | 4-Bromocyclohex-1-ene (Experimental) chinesechemsoc.org | Vinyl Bromide (Experimental) nih.govepa.gov |

| Molecular Formula | C₁₁H₁₉Br | C₆H₉Br chinesechemsoc.org | C₂H₃Br nih.gov |

| Molecular Weight | 231.17 g/mol | 161.04 g/mol chinesechemsoc.org | 106.95 g/mol nih.gov |

| Boiling Point | ~240-250 °C | Not available | 15.8 °C |

| Density | ~1.15 g/cm³ | Not available | 1.51 g/cm³ nih.gov |

| Appearance | Colorless Liquid | Not available | Colorless gas or liquid |

Halogenated cycloalkenes are a class of organic compounds characterized by a cyclic carbon framework containing at least one double bond and one or more halogen atoms. These compounds are pivotal intermediates in organic synthesis. The halogenation of alkenes and cycloalkenes is a fundamental reaction, typically proceeding via an electrophilic addition mechanism. csic.es For instance, the reaction of cyclohexene (B86901) with bromine (Br₂) results in the anti-addition of two bromine atoms across the double bond, yielding trans-1,2-dibromocyclohexane. nih.govresearchgate.net

Vinyl halides, a sub-class to which this compound belongs, are particularly valuable. Unlike alkyl halides, the halogen atom in a vinyl halide is attached to an sp²-hybridized carbon atom of a double bond. This structural feature significantly influences its reactivity, making the C-Br bond strong and generally unreactive towards classical nucleophilic substitution reactions (Sₙ1 and Sₙ2). wikipedia.org However, this same feature makes them excellent substrates for a variety of transition-metal-catalyzed cross-coupling reactions.

The vinyl bromide functional group is a cornerstone of modern synthetic chemistry, primarily due to its utility in transition metal-catalyzed cross-coupling reactions. These reactions allow for the precise formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. The reactivity of vinyl halides in these couplings is generally higher than aryl chlorides but lower than vinyl iodides, offering a balance of stability and reactivity. wikipedia.orgwikipedia.org this compound, as a representative cyclic vinyl bromide, is an ideal substrate for these powerful transformations.

Key synthetic methodologies involving vinyl bromides include:

Suzuki-Miyaura Coupling: This reaction pairs a vinyl halide with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond. libretexts.orguwindsor.ca This method is widely used for creating biaryl compounds, styrenes, and conjugated dienes. The coupling of cyclic vinyl boronates with aryl bromides is a known strategy for producing functionalized cyclic structures. researchgate.net

Sonogashira Coupling: This involves the coupling of a vinyl halide with a terminal alkyne, co-catalyzed by palladium and copper complexes, to produce conjugated enynes. nrochemistry.comnih.gov The reaction is highly valued for its ability to be conducted under mild conditions, tolerating a wide array of functional groups. organic-chemistry.org

Stille Coupling: In this reaction, a vinyl halide is coupled with an organostannane (organotin compound) using a palladium catalyst. Theoretical studies have shown that the mechanism for vinyl bromides likely proceeds through a cyclic transmetalation pathway. csic.esresearchgate.netacs.org

Heck Reaction: This palladium-catalyzed reaction forms a substituted alkene by coupling the vinyl bromide with another alkene. A notable recent development involves the intramolecular Heck reaction of vinyl-bromide-tethered cyclohexanones to create complex morphan core structures with high enantioselectivity. nih.govnih.govresearchgate.net

C-N Cross-Coupling: Vinyl bromides can also react with nitrogen-containing nucleophiles, such as amines or amides, in reactions like the Buchwald-Hartwig amination. For example, vinyl bromides have been successfully coupled with sulfonimidamides in a palladium-catalyzed process, demonstrating the formation of C-N bonds with retention of the double bond's stereochemistry. rsc.org

Interactive Table: Key Cross-Coupling Reactions of a Vinyl Bromide Substrate

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura Coupling | R-B(OH)₂ | Pd(PPh₃)₄ + Base (e.g., Na₂CO₃) | Substituted Alkene |

| Sonogashira Coupling | R-C≡CH | PdCl₂(PPh₃)₂ + CuI + Amine Base | Conjugated Enyne |

| Stille Coupling | R-Sn(Bu)₃ | Pd(PPh₃)₄ | Substituted Alkene |

| Heck Reaction | Alkene | Pd(OAc)₂ + Ligand + Base | Conjugated Diene |

| Buchwald-Hartwig Amination | R₂NH | Pd Catalyst + Ligand + Base | Enamine / Vinyl Amine |

Research into molecules structurally related to this compound focuses on both the synthesis of the core structure and its subsequent elaboration. The creation of highly substituted cyclohexene rings is an active area of research, employing methods like organocatalyzed Michael-Michael cascade reactions to build molecular complexity and control stereochemistry in a single step.

A plausible and efficient synthetic route to this compound would likely start from 4-pentylcyclohexanone (B1630823). The conversion of a ketone to a vinyl halide is a well-established transformation. Methods like the Shapiro reaction can be used to convert the ketone into a vinyllithium (B1195746) intermediate via its tosylhydrazone derivative; this intermediate can then be trapped with a bromine source (e.g., Br₂) to yield the final product. wikipedia.orgddugu.ac.inacs.org Alternatively, an adaptation of the Barton vinyl iodide synthesis , which converts a hydrazone directly to a vinyl iodide using iodine and a non-nucleophilic base, could potentially be used with a bromine source. wikipedia.orgchem-station.com

The development of new catalytic methods continues to expand the utility of these scaffolds. For instance, recent studies have shown that nickel can catalyze the reductive cross-coupling of two different vinyl electrophiles, such as a vinyl bromide and a vinyl triflate, providing access to complex dienes that are otherwise difficult to synthesize. chinesechemsoc.org Furthermore, electrochemical methods are emerging as a green alternative for driving these cross-coupling reactions, avoiding the need for stoichiometric metallic reductants. researchgate.net These advancements highlight a trajectory towards more efficient, selective, and sustainable methods for synthesizing and functionalizing complex molecules built upon cyclohexene and vinyl bromide frameworks.

Interactive Table: Predicted Spectroscopic Data for this compound

| Spectrum Type | Predicted Key Signals |

| ¹H NMR | ~5.8-6.2 ppm (vinylic H); ~2.0-2.5 ppm (allylic CH₂); ~0.8-1.6 ppm (alkyl chain and ring CH/CH₂) |

| ¹³C NMR | ~120-135 ppm (sp² carbons of C=C); ~100-110 ppm (sp² carbon bearing Br); ~20-40 ppm (sp³ carbons of ring and pentyl chain); ~14 ppm (terminal CH₃ of pentyl group) |

| IR Spectroscopy | ~3020-3080 cm⁻¹ (C-H stretch, vinylic); ~2850-2960 cm⁻¹ (C-H stretch, alkyl); ~1640-1660 cm⁻¹ (C=C stretch); ~550-750 cm⁻¹ (C-Br stretch) |

Note: This data is based on computational predictions and analysis of spectra from structurally similar compounds. Actual experimental data may vary.

Structure

3D Structure

属性

IUPAC Name |

1-bromo-4-pentylcyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19Br/c1-2-3-4-5-10-6-8-11(12)9-7-10/h8,10H,2-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTMUPTYNKFLAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(=CC1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674466 | |

| Record name | 1-Bromo-4-pentylcyclohex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033202-26-4 | |

| Record name | 1-Bromo-4-pentylcyclohex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for 1 Bromo 4 Pentylcyclohex 1 Ene and Its Structural Analogues

Regioselective and Stereoselective Bromination Approaches to Cyclohexene (B86901) Derivatives

The precise installation of a bromine atom on a cyclohexene scaffold is a significant synthetic challenge. The control over both the position (regioselectivity) and the spatial orientation (stereoselectivity) of the bromine atom is paramount for the subsequent utility of the resulting vinyl bromide.

The direct synthesis of vinyl bromides from alkenes or their precursors often involves electrophilic addition or substitution pathways. Several modern methods have been developed to achieve this transformation with high selectivity.

One approach involves the ruthenium-catalyzed silylative coupling of styrenes followed by a halodesilylation mediated by N-halosuccinimide, which yields (E)-β-aryl vinyl bromides in a one-pot, highly stereoselective process. organic-chemistry.org Another strategy is the anti-Markovnikov hydrobromination of terminal alkynes, which produces terminal E-alkenyl bromides with excellent regio- and diastereoselectivity. organic-chemistry.org For trisubstituted vinyl bromides, a Friedel-Crafts-type addition of terminal alkynes to in situ formed oxocarbenium ions, using MgBr₂·OEt₂ as both a Lewis acid and bromide source, provides (E)-trisubstituted vinyl bromides with high stereoselectivity. nih.govnih.gov

The bromination of alkenes can also be achieved using environmentally favorable reagents. A system of vanadium pentoxide (V₂O₅) and hydrogen peroxide (H₂O₂) can promote the regioselective bromination of various organic substrates using tetrabutylammonium (B224687) bromide (TBAB). organic-chemistry.org This method operates under mild conditions and avoids the use of hazardous elemental bromine. organic-chemistry.org Similarly, a bromide/bromate couple (NaBr/NaBrO₃) in an aqueous acidic medium provides a stable and non-hazardous alternative for the stereoselective bromination of alkenes. rsc.org

Traditional halogenation of cyclohexene with bromine (Br₂) typically leads to the anti-addition product, trans-1,2-dibromocyclohexane, via a cyclic bromonium ion intermediate. masterorganicchemistry.com To obtain the desired vinyl bromide, a subsequent elimination step is required.

| Method | Substrate | Key Reagents | Selectivity | Reference |

|---|---|---|---|---|

| Halodesilylation | Styrenes | Ru-catalyst, N-Bromosuccinimide (NBS) | High (E)-selectivity | organic-chemistry.org |

| Addition to Oxocarbenium Ions | Terminal Alkynes, Acetals | MgBr₂·OEt₂ | High (E)-selectivity | nih.govnih.gov |

| Oxidative Bromination | Aromatics, Alkenes, Alkynes | V₂O₅, H₂O₂, TBAB | High Regioselectivity | organic-chemistry.org |

| Bromide/Bromate System | Alkenes, Alkynes | NaBr, NaBrO₃, Acid | High Stereoselectivity | rsc.org |

The synthesis of the core 4-pentylcyclohexene structure is a critical preliminary step. A common and effective method for generating a cyclohexene ring is the acid-catalyzed dehydration of a corresponding cyclohexanol. pitt.edulumenlearning.com In the context of 1-Bromo-4-pentylcyclohex-1-ene, the precursor would be 4-pentylcyclohexanol. This reaction typically proceeds via an E1 mechanism, involving the protonation of the hydroxyl group to form a good leaving group (water), followed by its departure to create a carbocation intermediate. lumenlearning.comscribd.com A subsequent deprotonation from an adjacent carbon atom forms the cyclohexene double bond. lumenlearning.com To favor the elimination product over a competing substitution (Sₙ1) reaction, heat is often applied, and the lower-boiling cyclohexene product is distilled from the reaction mixture as it forms. lumenlearning.comscribd.com

Alternative pathways to substituted cyclohexenes include the partial reduction of benzene (B151609) rings. chemrxiv.org For instance, electron-poor benzenes can be converted to cyclohexenes using an organic donor in a process that involves a photoexcitable electron-donor-acceptor (EDA) complex. chemrxiv.org Ring-rearrangement metathesis (RRM) also provides a route to substituted cyclohexene systems from precursors like cyclopentene (B43876) derivatives. beilstein-journals.org

The synthesis of the 4-pentylcyclohexanone (B1630823) precursor itself can be accomplished through various established organic reactions, which then allows for reduction to the alcohol and subsequent dehydration, or other transformations to yield the target alkene.

Palladium-Catalyzed Cross-Coupling Methodologies for Construction of Related Architectures

Vinyl bromides like this compound are highly valuable substrates for palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon bonds, enabling the synthesis of more complex molecules with retention of the double bond geometry. nih.govwikipedia.org

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)–C(sp²) bonds by coupling an organoboron compound with an organic halide or triflate. wikipedia.orgiitk.ac.in In this context, this compound would serve as the organic halide partner. The reaction typically employs a palladium(0) catalyst, often with phosphine (B1218219) ligands, and a base. rsc.org

The general catalytic cycle involves three key steps:

Oxidative Addition: The palladium(0) catalyst adds to the carbon-bromine bond of the vinyl bromide, forming a palladium(II) complex. wikipedia.org This step generally proceeds with retention of the alkene's stereochemistry. wikipedia.org

Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid or ester) is transferred to the palladium(II) complex, displacing the halide. wikipedia.org

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the final product and regenerating the palladium(0) catalyst. princeton.edu

Vinyl bromides are effective coupling partners in Suzuki reactions, and the stereochemistry of the double bond is typically retained throughout the process. rsc.orgprinceton.edu The reaction can be used to couple this compound with a wide range of aryl- or vinylboronic acids, providing access to a diverse array of 1,4-disubstituted cyclohexene derivatives. researchgate.net

| Component | Examples | Function | Reference |

|---|---|---|---|

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Facilitates C-C bond formation | rsc.orgthieme-connect.com |

| Ligand | Triphenylphosphine (PPh₃) | Stabilizes catalyst, influences reactivity | rsc.org |

| Base | Na₂CO₃, K₂CO₃, NaOEt | Activates the organoboron species | rsc.orgthieme-connect.comnih.gov |

| Organoboron Reagent | Arylboronic acids, Vinylboronic acids | Source of the transferred organic group | wikipedia.org |

The Stille reaction provides another powerful avenue for C-C bond formation, coupling an organic halide with an organotin compound (organostannane), catalyzed by palladium. numberanalytics.comwikipedia.org Vinyl halides, including bromides, are common substrates in Stille couplings. wikipedia.orglibretexts.org

The mechanism of the Stille reaction is analogous to the Suzuki coupling and involves an oxidative addition, transmetalation, and reductive elimination cycle. numberanalytics.comwikipedia.org A key advantage of Stille coupling is the stability of organostannanes to air and moisture, although their toxicity is a significant drawback. wikipedia.org The reaction tolerates a wide variety of functional groups. For the coupling to be efficient, the rate of transmetalation from the organotin reagent must be faster than competing side reactions. wikipedia.org

In a potential application, this compound could be coupled with various organostannanes (e.g., vinyl-, aryl-, or alkylstannanes) to generate diverse products. The choice of palladium catalyst, ligands, and additives can be crucial for optimizing the reaction yield and preventing side reactions like the homocoupling of the organotin reagent. wikipedia.orgnumberanalytics.com

| Parameter | Description | Examples | Reference |

|---|---|---|---|

| Organic Halide (R¹-X) | Vinyl bromides are common substrates. | This compound | wikipedia.org |

| Organostannane (R²-SnR₃) | Provides the coupling partner. Transfer rate depends on R². | Aryl-, vinyl-, alkylstannanes | numberanalytics.comwikipedia.org |

| Pd Catalyst | Essential for the catalytic cycle. | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | numberanalytics.com |

| Solvent | Influences reaction rate and yield. | Toluene, THF, DMF | numberanalytics.com |

Controlled Elimination and Substitution Reactions in the Synthesis of this compound Frameworks

Besides direct bromination of an existing alkene, the 1-bromo-alkene functionality can be installed through controlled elimination reactions. A common strategy is the dehydrobromination of a vicinal dibromide. For example, the addition of bromine (Br₂) across the double bond of 4-pentylcyclohexene would yield 1,2-dibromo-4-pentylcyclohexane. Subsequent treatment with a suitable base can induce an E2 elimination reaction to form this compound. The choice of base and reaction conditions is critical to control the regioselectivity of the elimination and avoid the formation of isomeric byproducts.

This bromination-dehydrobromination sequence is a well-established method for preparing vinyl halides. nih.gov For instance, the synthesis of 1-bromo-4,4-dimethylcyclohex-1-ene (B1521757) can be achieved through this two-step process. Similarly, microwave-assisted debrominative decarboxylation of anti-2,3-dibromoalkanoic acids provides a rapid and efficient route to (Z)-1-bromo-1-alkenes. organic-chemistry.org

Substitution reactions on the cyclohexene ring can also be employed. However, achieving substitution at a vinylic position is generally more challenging than at an allylic or saturated carbon. Direct SₙV (vinylic substitution) reactions are often difficult. Therefore, elimination-addition sequences or metal-catalyzed processes are typically preferred for introducing the vinyl bromide functionality.

Mechanistic Analysis of E1 and E2 Elimination Pathways in Cyclohexyl Systems

Elimination reactions in cyclohexyl systems, which lead to the formation of alkenes like cyclohexenes, are profoundly influenced by the stereochemical arrangement of atoms within the ring. The two primary mechanisms, E1 (elimination, unimolecular) and E2 (elimination, bimolecular), are governed by distinct stereoelectronic requirements that dictate reaction rates and product distributions.

The E2 mechanism is a concerted, single-step process where a base removes a proton from a carbon adjacent (beta) to the leaving group, and the leaving group departs simultaneously to form a double bond. In cyclohexyl systems, the E2 reaction has a stringent stereoelectronic requirement for an anti-periplanar arrangement of the beta-hydrogen and the leaving group. ucalgary.calibretexts.org This geometry, where the H and the leaving group are in the same plane but on opposite sides of the C-C bond (a 180° dihedral angle), allows for the most efficient overlap of the developing p-orbitals to form the new pi bond. ucalgary.caspcmc.ac.in This condition is met almost exclusively when both the beta-hydrogen and the leaving group occupy axial positions on the cyclohexane (B81311) chair conformation. chemistrysteps.commasterorganicchemistry.com An elimination involving an equatorial leaving group is generally not possible via the E2 pathway because the bonds anti-periplanar to it are C-C bonds of the ring, not C-H bonds. masterorganicchemistry.com The rate of an E2 reaction is therefore highly dependent on the equilibrium concentration of the chair conformer that places the leaving group in an axial position. masterorganicchemistry.com For instance, cis-4-tert-butylcyclohexyl tosylate undergoes E2 elimination much faster than its trans-isomer because the cis-isomer can readily adopt a conformation with the tosylate group in an axial position. spcmc.ac.in

The E1 mechanism , in contrast, is a two-step process. It begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate, followed by a rapid deprotonation by a weak base at an adjacent carbon to form the double bond. libretexts.org Unlike the E2 reaction, the E1 pathway does not have a strict requirement for an anti-periplanar arrangement in the starting material. chemistrysteps.com Once the planar carbocation is formed, any adjacent beta-hydrogen can be removed. E1 reactions are favored for tertiary alkyl halides due to the stability of the resulting carbocation. firsthope.co.in They are also promoted by polar protic solvents, which stabilize the carbocation intermediate, and higher temperatures. firsthope.co.inlibretexts.org In substituted cyclohexanes, E1 reactions often lead to the more thermodynamically stable (Zaitsev) product because there is no geometric constraint on which beta-hydrogen is removed from the carbocation intermediate. chemistrysteps.com

The choice between the E1 and E2 pathways is influenced by several factors, including the strength of the base, the solvent, the substrate structure, and the temperature. firsthope.co.inlibretexts.org Strong bases favor the E2 mechanism, while weak bases and heat favor the E1 pathway. libretexts.orgmasterorganicchemistry.com

| Factor | E1 Pathway | E2 Pathway |

|---|---|---|

| Mechanism | Two steps, via carbocation intermediate. libretexts.org | One step, concerted reaction. libretexts.org |

| Substrate | Favors tertiary > secondary halides due to carbocation stability. firsthope.co.in | Can occur with primary, secondary, or tertiary halides. firsthope.co.in |

| Base | Favored by weak bases (e.g., H₂O, ROH). firsthope.co.in | Requires strong bases (e.g., OH⁻, RO⁻). firsthope.co.in |

| Solvent | Favored by polar protic solvents (e.g., ethanol). firsthope.co.in | Favored by polar aprotic solvents. firsthope.co.in |

| Stereochemistry | No specific geometric requirement for H and leaving group. chemistrysteps.com | Requires anti-periplanar (diaxial) arrangement of H and leaving group. ucalgary.caspcmc.ac.in |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Base] |

| Regioselectivity | Typically yields the more substituted alkene (Zaitsev product). chemistrysteps.com | Can yield Zaitsev or Hofmann product, often dictated by stereoelectronics. libretexts.org |

Nucleophilic Substitution Dynamics in Vinyl Halide Contexts

The compound this compound is a vinyl halide, meaning the bromine atom is directly attached to a carbon atom of a double bond. This structural feature renders it largely unreactive towards the common SN1 and SN2 nucleophilic substitution mechanisms. wikipedia.orgyoutube.com

Unreactivity in SN2 Reactions: The SN2 mechanism involves a backside attack by the nucleophile on the electrophilic carbon, leading to an inversion of stereochemistry. libretexts.org For a vinyl halide, this pathway is inhibited for two main reasons:

Steric Hindrance: The incoming nucleophile would need to approach the carbon atom within the plane of the double bond and pass through the ring structure, which is sterically inaccessible. libretexts.org

Electron Repulsion: The electron-rich pi system of the double bond repels the incoming electron-rich nucleophile, hindering its approach. libretexts.org

Unreactivity in SN1 Reactions: The SN1 mechanism proceeds through the formation of a carbocation intermediate. Vinyl halides are extremely reluctant to undergo SN1 reactions due to the high instability of the resulting vinyl carbocation. youtube.com The carbon atom of the double bond is sp2-hybridized, which has more s-character than an sp3-hybridized carbon. youtube.com This makes the sp2 carbon more electronegative, and thus less able to stabilize a positive charge. youtube.com The resulting linear geometry of the vinyl cation also introduces significant ring strain in a cyclohexyl system.

Due to the partial double-bond character between the carbon and the halogen atom arising from resonance, the C-Br bond in a vinyl halide is stronger and shorter than in an alkyl halide, making it more difficult to break. brainly.indoubtnut.com

While SN1 and SN2 reactions are disfavored, nucleophilic substitution on vinyl halides can sometimes proceed through other, more complex mechanisms under specific conditions, such as the radical nucleophilic substitution (SRN1) pathway or an elimination-addition sequence. acs.orgacs.org

| Feature | Vinyl Halides (e.g., this compound) | Alkyl Halides (e.g., Bromocyclohexane) |

|---|---|---|

| C-Br Bond Hybridization | sp²-s | sp³-s |

| C-Br Bond Strength | Stronger, partial double bond character. brainly.indoubtnut.com | Weaker, single bond. |

| SN2 Reactivity | Very low to none; sterically hindered, pi-electron repulsion. libretexts.org | Reactive (for 1° and 2°), backside attack is possible. |

| SN1 Reactivity | Very low to none; vinylic carbocation is highly unstable. youtube.com | Reactive (for 3° and 2°), forms a relatively stable carbocation. |

| Favored Reactions | Elimination-addition, radical substitutions under specific conditions. acs.org | Substitution (SN1/SN2) and Elimination (E1/E2). |

Chemoenzymatic and Asymmetric Synthetic Routes to Brominated Cyclohexenes

The synthesis of specific enantiomers of substituted cyclohexenes, such as chiral this compound, requires advanced strategies that can control stereochemistry. Chemoenzymatic and asymmetric methods offer powerful tools for achieving high enantiopurity. mdpi.com

Chemoenzymatic Strategies: Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity of biological catalysts (enzymes). mdpi.com A key strategy for accessing chiral building blocks is the enzymatic kinetic resolution of a racemic intermediate. For instance, a racemic allylic alcohol, a potential precursor to a brominated cyclohexene, can be resolved using a lipase (B570770) enzyme. nih.gov Lipases can selectively acylate one enantiomer of the alcohol, allowing the acylated and unreacted enantiomers to be separated, both in high enantiomeric excess. nih.gov This approach was successfully used in the synthesis of enantiomeric bicyclic δ-halo-γ-lactones with a cyclohexane ring, starting from the kinetic resolution of racemic 1-(cyclohex-1-en-1-yl)ethanol. nih.gov Such resolved chiral alcohols can then be converted into the target brominated cyclohexenes through subsequent chemical steps.

Enzymes can also be employed in cyclization reactions or for the desymmetrization of prochiral substrates to create chiral cyclohexene cores. researchgate.netnih.gov The identification of novel enzymes and the engineering of existing ones are expanding the scope of biocatalysis to produce complex molecules with high precision. nih.gov

Asymmetric Synthetic Routes: Asymmetric synthesis relies on the use of chiral catalysts or auxiliaries to guide the stereochemical outcome of a reaction.

Diels-Alder Reactions: The Diels-Alder reaction is a powerful method for constructing six-membered rings. By using a chiral dienophile or a chiral Lewis acid catalyst, the cycloaddition can proceed with high diastereoselectivity and enantioselectivity, establishing the stereocenters on the cyclohexene ring. For example, optically active 3-cyclohexene-1-carboxylic acid, a versatile chiral building block, has been synthesized via a TiCl₄-catalyzed diastereoselective Diels-Alder reaction using a lactic acid ester as a removable chiral auxiliary. acs.org

Organocatalysis: Chiral organic molecules, such as proline derivatives, can catalyze asymmetric reactions to form chiral cyclohexenes. rsc.org Organocatalytic asymmetric [3+3] cycloadditions have been developed to produce chiral cyclohexene adducts with high enantioselectivity. rsc.org These methods provide a metal-free alternative for constructing complex chiral scaffolds. The development of organocatalytic methods for synthesizing chiral trifluoromethylated cyclohexene derivatives highlights the potential of this strategy for creating functionalized cyclic compounds. researchgate.net

These advanced methods are crucial for synthesizing specific stereoisomers of complex molecules like this compound, which are often required for applications in materials science and pharmaceutical development.

| Method | Description | Key Features | Example Application |

|---|---|---|---|

| Enzymatic Kinetic Resolution | An enzyme (e.g., lipase) selectively reacts with one enantiomer of a racemic mixture, allowing for separation. nih.gov | High enantioselectivity (high ee); yields a maximum of 50% for a single enantiomer. mdpi.com | Resolution of racemic 1-(cyclohex-1-en-1-yl)ethanol. nih.gov |

| Asymmetric Diels-Alder | A [4+2] cycloaddition using a chiral catalyst or auxiliary to control the stereochemistry of the newly formed ring. acs.org | Excellent control of relative and absolute stereochemistry; powerful for ring formation. | Synthesis of optically active 3-cyclohexene-1-carboxylic acid. acs.org |

| Asymmetric Organocatalysis | Use of small chiral organic molecules as catalysts for enantioselective transformations. rsc.org | Metal-free; often mild reaction conditions; high enantioselectivity. | Asymmetric [3+3] cycloaddition to form chiral cyclohexenes. rsc.org |

Mechanistic Investigations of Reactions Involving 1 Bromo 4 Pentylcyclohex 1 Ene

Elucidation of Reaction Pathways for Bromine Reactivity

The bromine atom attached to the sp²-hybridized carbon of the cyclohexene (B86901) ring dictates a unique set of reaction pathways. Its electronic properties—both inductive and resonance effects—are central to its character.

Studies on Vinyl Halide Electrophilic and Nucleophilic Character

Vinyl halides such as 1-Bromo-4-pentylcyclohex-1-ene exhibit complex electronic behavior that influences their reactivity. The halogen atom is more electronegative than carbon, leading to an inductive electron withdrawal (-I effect) from the double bond. This effect decreases the electron density of the π-bond, making the alkene less nucleophilic than a typical cyclohexene.

However, the lone pairs on the bromine atom can participate in resonance (+M effect), donating electron density back to the double bond. This resonance creates a partial double bond character between the carbon and bromine and increases electron density at the β-carbon (C2). stackexchange.comquora.com This duality means the C-Br bond is stronger and less prone to nucleophilic substitution compared to alkyl halides. doubtnut.comquora.com

Vinyl halides are generally unreactive towards standard nucleophilic substitution reactions (both SN1 and SN2). doubtnut.comstackexchange.com An SN1 pathway is highly unfavorable because it would require the formation of a very unstable vinyl cation. stackexchange.com An SN2 reaction is also difficult due to the steric hindrance of the double bond and increased electron density, which repels the incoming nucleophile. quora.comstackexchange.com

Despite the deactivating inductive effect, the double bond can still act as a nucleophile in electrophilic addition reactions, although it may be slower than in unsubstituted alkenes. The resonance effect can direct the regioselectivity of such additions. stackexchange.com

| Electronic Effect | Description | Impact on Reactivity |

|---|---|---|

| Inductive Effect (-I) | Bromine withdraws electron density from the C=C bond due to its higher electronegativity. | Deactivates the double bond towards electrophilic attack; makes the double bond less nucleophilic. |

| Resonance Effect (+M) | Lone pair electrons on bromine delocalize into the π-system of the double bond. | Strengthens the C-Br bond (partial double bond character) quora.com; increases electron density at the β-carbon. stackexchange.com |

| Nucleophilic Substitution | Largely unreactive due to strong C-Br bond and unstable vinyl cation intermediate. doubtnut.comstackexchange.com | Does not readily undergo SN1 or SN2 reactions. stackexchange.com |

| Electrophilic Character | The carbon atom bonded to bromine is electrophilic due to the inductive effect. | Can be a site for attack by very strong nucleophiles under specific conditions. |

Radical-Mediated Reaction Pathways

Vinyl halides can participate in radical reactions. The initiation step typically involves the formation of a bromine radical, which can be achieved through photolysis or the use of a radical initiator. nih.govbyjus.com

One key pathway is radical addition. For instance, the anti-Markovnikov addition of hydrogen bromide (HBr) in the presence of peroxides proceeds via a radical mechanism. masterorganicchemistry.com The reaction is initiated by the formation of a bromine radical, which then adds to the double bond. In the case of this compound, the bromine radical would add to the double bond to form the most stable carbon radical intermediate. masterorganicchemistry.com This intermediate then abstracts a hydrogen atom from HBr to complete the addition and propagate the chain reaction.

Recent research has also explored bromine radical-mediated cycloadditions and bromoallylation reactions, demonstrating the versatility of these intermediates in forming complex carbon skeletons. nih.govthieme-connect.de These processes involve the initial addition of a bromine radical to an unsaturated system, followed by subsequent cyclization or intermolecular reactions, regenerating the bromine radical to continue the catalytic cycle. nih.gov

Addition Reactions Across the Cyclohexene Double Bond

The π-bond of the cyclohexene ring is a primary site for reactivity, particularly for addition reactions. The presence of the bromo and pentyl substituents significantly influences the outcome of these reactions.

Regioselectivity and Stereoselectivity of Electrophilic Additions

Electrophilic addition is a characteristic reaction of alkenes. When an electrophile (E⁺) adds to the double bond of this compound, the regioselectivity is determined by the stability of the resulting carbocation intermediate. According to Markovnikov's rule, the electrophile will add to the carbon atom of the double bond that leads to the formation of the more stable carbocation. libretexts.org

In this molecule, two potential carbocations can be formed upon addition of an electrophile like H⁺:

Carbocation at C1: The positive charge is on the carbon bearing the bromine atom. This carbocation is destabilized by the electron-withdrawing inductive effect of bromine but can be stabilized by resonance from the bromine's lone pairs.

Carbocation at C2: The positive charge is on the adjacent carbon. This is a standard secondary carbocation.

Studies on the addition of HBr to simple vinyl bromides show that the proton adds to the β-carbon (C2), leading to a carbocation at the α-carbon (C1), which is stabilized by the bromine's lone pairs. stackexchange.com This directs the nucleophile (Br⁻) to attack at C1, resulting in a geminal dihalide. The bulky pentyl group at C4 may also sterically hinder attack at C2, further favoring addition at C1.

The stereoselectivity of additions, such as the addition of Br₂, is also critical. The reaction typically proceeds through a cyclic bromonium ion intermediate. youtube.com The subsequent nucleophilic attack by a bromide ion occurs from the face opposite to the bromonium ion, resulting in anti-addition. youtube.com For a cyclohexene ring, this leads to the formation of a trans-diaxial product initially, which can then undergo a ring flip to a more stable diequatorial conformation if sterically favorable. youtube.com The stereochemical outcome is influenced by the existing substituents on the ring. rsc.orgacs.org

| Reagent | Reaction Type | Predicted Regioselectivity | Predicted Stereoselectivity |

|---|---|---|---|

| HBr (no peroxides) | Electrophilic Addition | Markovnikov addition: H⁺ adds to C2, Br⁻ adds to C1 (geminal dihalide formation). stackexchange.com | Mixture of syn and anti addition products due to planar carbocation intermediate. chemistrysteps.com |

| Br₂ in CCl₄ | Electrophilic Addition | One Br adds to C1, the other to C2. | Anti-addition via a cyclic bromonium ion intermediate, leading to a trans product. youtube.com |

| HBr with ROOR | Radical Addition | Anti-Markovnikov addition: Br• adds to C2, H• adds to C1. masterorganicchemistry.com | Mixture of syn and anti products. |

| BH₃ then H₂O₂, NaOH | Hydroboration-Oxidation | Anti-Markovnikov addition: BH₂ adds to C1, H adds to C2. The final -OH group is at C1. | Syn-addition of H and BH₂ across the double bond. |

Cycloaddition Reactions (e.g., Diels-Alder)

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.org In this context, this compound would act as the dienophile. The reactivity of a dienophile is enhanced by the presence of electron-withdrawing groups. organic-chemistry.org

The bromine atom, with its electron-withdrawing inductive effect, makes the double bond of this compound electron-poor, which should facilitate a normal-demand Diels-Alder reaction with an electron-rich diene. organic-chemistry.org Therefore, it is expected to be a viable dienophile. Halogenated alkenes are known to participate as dienophiles in these reactions. organic-chemistry.orgrsc.org The reaction proceeds in a concerted fashion, and the stereochemistry of the dienophile is retained in the product. libretexts.org

Rearrangement Processes in Bromocyclohexene Systems

Rearrangement reactions in bromocyclohexene systems often involve carbocation intermediates, which can arise during reactions like SN1 substitution or certain electrophilic additions. masterorganicchemistry.com While this compound is a vinyl bromide and generally does not undergo SN1 reactions, its isomer, 3-bromo-4-pentylcyclohex-1-ene (an allylic bromide), would be much more susceptible to such processes.

If a carbocation were to form adjacent to the double bond (an allylic position), it would be stabilized by resonance. For example, in the SN1 reaction of 3-bromocyclohexene, the departure of the bromide ion forms an allylic carbocation that is delocalized over two carbons. pearson.com A nucleophile can then attack at either of these positions, potentially leading to a rearranged product, a phenomenon known as an allylic rearrangement or SN1' substitution. chemeurope.com

Although direct carbocation formation at the vinylic position of this compound is unlikely, rearrangements could be envisioned under specific conditions that might lead to isomerization or in subsequent reactions of its derivatives. For example, allylic bromination of a related cyclohexene could lead to a mixture of rearranged products if the intermediate allylic radical is unsymmetrical. masterorganicchemistry.comchemistrysteps.com

Stereochemical Implications in Reactions of 1 Bromo 4 Pentylcyclohex 1 Ene

Conformational Analysis of the Cyclohexene (B86901) Ring with Pentyl and Bromo Substituents

The cyclohexene ring adopts a half-chair conformation to relieve ring strain. In 1-Bromo-4-pentylcyclohex-1-ene, the C1 and C2 carbons are planar due to the double bond, while the other four carbons (C3, C4, C5, C6) are puckered. The substituents on these carbons can occupy pseudo-axial or pseudo-equatorial positions.

The conformational equilibrium is largely dictated by the steric demand of the substituents. The pentyl group at the C4 position is sterically bulky. To minimize unfavorable steric interactions, particularly 1,3-diaxial-like interactions, the pentyl group will strongly prefer to occupy the pseudo-equatorial position. libretexts.orglibretexts.org The conformation where the pentyl group is in a pseudo-axial position would be significantly higher in energy and thus less populated at equilibrium. libretexts.orgyoutube.com The bromine atom is attached to the sp²-hybridized C1 carbon, so its position is fixed in the plane of the double bond and does not participate in the ring-flipping equilibrium in the same way as a substituent on an sp³ carbon.

The preference for the pseudo-equatorial position by a large substituent is a well-established principle in the conformational analysis of substituted cyclohexanes and related cyclic systems. libretexts.orgfiveable.me This conformational locking has significant implications for the reactivity of the molecule, as it exposes one face of the ring to reagents more than the other and restricts the possible orientations for reacting groups.

| Substituent Position | Relative Steric Strain | Population at Equilibrium | Reason |

|---|---|---|---|

| Pseudo-equatorial Pentyl | Low | Major Conformer | Minimizes steric hindrance and 1,3-diaxial-like interactions. libretexts.org |

| Pseudo-axial Pentyl | High | Minor Conformer | Significant steric strain from interactions with other ring atoms. libretexts.org |

Stereochemical Outcomes of Substitution and Elimination Reactions (e.g., Anti-periplanar elimination)

The stereochemical course of elimination reactions in cyclic systems is profoundly influenced by the spatial arrangement of the leaving group and the proton to be abstracted. The E2 (bimolecular elimination) reaction, in particular, has a strict stereoelectronic requirement for an anti-periplanar geometry. ucalgary.camasterorganicchemistry.com This means the leaving group and the adjacent proton must be in the same plane and oriented at a dihedral angle of 180°.

In cyclohexane (B81311) systems, this anti-periplanar arrangement is achieved when both the leaving group and the β-hydrogen are in axial positions (trans-diaxial). libretexts.orgchemistrysteps.comlibretexts.org An E2 reaction cannot proceed if the leaving group is in an equatorial position, as the C-H bonds anti-periplanar to it would be C-C bonds of the ring. masterorganicchemistry.com This requirement often dictates the regioselectivity and rate of elimination reactions in substituted cyclohexanes. libretexts.orglibretexts.org For example, if a bulky group locks the conformation with the leaving group in an equatorial position, the E2 reaction will be significantly slower or may not occur at all. ucalgary.ca

For this compound, a vinylic halide, the typical E2 elimination to form an alkyne is difficult. stackexchange.com However, elimination reactions can occur at the allylic positions (C3 and C6) to form a cyclohexadiene. The stereochemical outcome of such a reaction would depend on the ability of a base to abstract an allylic proton that can align properly with the π-system of the vinyl bromide.

Substitution reactions at the vinylic carbon are also challenging via traditional SN2 mechanisms due to steric hindrance and the high energy of the transition state. stackexchange.com More common are palladium-catalyzed cross-coupling reactions, which are known to be highly stereospecific, generally proceeding with retention of the configuration of the double bond.

| Substituent Orientation | Feasibility of E2 Reaction | Stereochemical Requirement |

|---|---|---|

| Leaving Group (Axial), β-Hydrogen (Axial) | Favorable | Anti-periplanar geometry is met. ucalgary.cachemistrysteps.com |

| Leaving Group (Equatorial) | Unfavorable | Anti-periplanar alignment with a β-hydrogen is not possible. masterorganicchemistry.com |

| Leaving Group (Axial), β-Hydrogen (Equatorial) | Unfavorable | Syn-periplanar alignment, which is much less favorable than anti. ucalgary.ca |

Diastereoselective and Enantioselective Transformations utilizing this compound

The fixed conformation and chiral nature of this compound make it a useful substrate for stereoselective synthesis. The synthesis of cyclohexene derivatives with high regio- and stereocontrol is a significant area of chemical research. acs.orgresearchgate.netnih.gov

Diastereoselective Reactions: Addition reactions to the double bond of this compound can proceed with high diastereoselectivity. The bulky pentyl group at C4, held in a pseudo-equatorial position, can act as a stereodirecting group. It shields one face of the molecule, forcing incoming reagents to attack the double bond from the less hindered face. This facial bias would lead to the preferential formation of one diastereomer over the other in reactions such as epoxidation, hydrogenation, or hydroboration.

Enantioselective Transformations: Starting with a racemic mixture of this compound, it is possible to achieve enantioselective transformations using chiral catalysts or reagents. This is a common strategy for producing optically active compounds. rsc.orgnih.gov For example:

Kinetic Resolution: A chiral catalyst could be used to selectively react with one enantiomer at a faster rate, leaving the other enantiomer unreacted and thus enriched.

Asymmetric Catalysis: In a coupling reaction, a chiral palladium catalyst could transform the racemic vinyl bromide into a product with high enantiomeric excess. Such enantioselective dearomatization and cycloaddition reactions are powerful tools in modern synthesis. nih.gov

These stereoselective transformations are crucial for the synthesis of complex molecules where precise control over the three-dimensional arrangement of atoms is essential.

Advanced Spectroscopic Characterization Techniques for Mechanistic and Structural Research on 1 Bromo 4 Pentylcyclohex 1 Ene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation beyond Basic Identification

¹H and ¹³C NMR for Detailed Structural Assignment and Isomer Differentiation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy offer the initial and most fundamental insights into the structure of 1-Bromo-4-pentylcyclohex-1-ene. The chemical shift, integration, and multiplicity of signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the assignment of each unique proton and carbon environment within the molecule.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the vinyl proton adjacent to the bromine atom, the protons of the cyclohexene (B86901) ring, the methine proton at the 4-position, and the various methylene and methyl protons of the pentyl chain. Similarly, the ¹³C NMR spectrum would display unique resonances for the sp² carbons of the double bond (one of which is directly attached to the bromine), the sp³ carbons of the cyclohexene ring, and the carbons of the pentyl group.

The precise chemical shifts are highly sensitive to the electronic environment of each nucleus, enabling the differentiation between potential isomers. For instance, positional isomers of the bromo and pentyl groups on the cyclohexene ring would exhibit markedly different NMR spectra.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Vinyl H | 5.8 - 6.2 | Triplet | 1H |

| C4-H | 2.0 - 2.4 | Multiplet | 1H |

| Cyclohexene CH₂ | 1.5 - 2.2 | Multiplet | 6H |

| Pentyl CH₂ | 1.2 - 1.6 | Multiplet | 8H |

| Pentyl CH₃ | 0.8 - 1.0 | Triplet | 3H |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=Br | 120 - 130 |

| C=C | 135 - 145 |

| C4 | 35 - 45 |

| Cyclohexene CH₂ | 20 - 35 |

| Pentyl CH₂ | 22 - 32 |

| Pentyl CH₃ | ~14 |

2D NMR (COSY, HSQC, HMBC) for Connectivity and Stereochemical Analysis

To definitively establish the connectivity of the atoms within this compound, two-dimensional (2D) NMR experiments are indispensable.

Correlation SpectroscopY (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons, allowing for the tracing of the connectivity within the cyclohexene ring and along the pentyl chain. For example, the vinyl proton would show a correlation to the adjacent methylene protons in the ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps direct one-bond correlations between protons and their attached carbons. This powerful technique allows for the unambiguous assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy is crucial for identifying longer-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for connecting different spin systems and for identifying quaternary carbons (carbons with no attached protons). In the case of this compound, HMBC would show correlations from the protons of the pentyl group to the carbons of the cyclohexene ring, confirming the attachment point of the alkyl chain.

The stereochemistry of the pentyl group at the C4 position of the cyclohexene ring can also be investigated using advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY), which identifies protons that are close in space.

Infrared (IR) Spectroscopy for Probing Functional Group Transformations and Reaction Progress

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule and for monitoring the progress of a chemical reaction. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to the various bond vibrations.

Key expected IR absorptions for this compound include:

C=C stretch: A peak in the region of 1650-1680 cm⁻¹ indicating the presence of the carbon-carbon double bond in the cyclohexene ring.

C-H stretch (sp²): Absorptions typically above 3000 cm⁻¹ corresponding to the vinyl C-H bond.

C-H stretch (sp³): Absorptions just below 3000 cm⁻¹ due to the C-H bonds of the cyclohexene ring and the pentyl chain.

C-Br stretch: A characteristic absorption in the fingerprint region, typically between 500 and 600 cm⁻¹, confirming the presence of the carbon-bromine bond.

During a chemical reaction involving this compound, such as a substitution or elimination reaction, IR spectroscopy can be used to monitor the disappearance of reactant-specific peaks (e.g., the C-Br stretch) and the appearance of new peaks corresponding to the functional groups in the product.

Mass Spectrometry (MS) in Reaction Monitoring and Product Identification

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. For this compound, mass spectrometry would confirm the molecular weight and provide crucial information about its isotopic distribution due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance. This results in a characteristic M and M+2 isotopic pattern in the mass spectrum, which is a clear indicator of the presence of a single bromine atom in the molecule.

In the context of reaction monitoring, MS can be used to track the formation of products and byproducts by identifying their molecular ions. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, helping to distinguish between isomers and to elucidate the structure of unknown products formed in a reaction.

X-ray Crystallography for Solid-State Structural Determination of Derivatives and Intermediates

While this compound is likely a liquid or low-melting solid at room temperature, X-ray crystallography can be an invaluable tool for determining the precise three-dimensional structure of solid derivatives or reaction intermediates. If a suitable crystalline derivative of this compound can be prepared, single-crystal X-ray diffraction analysis can provide highly accurate bond lengths, bond angles, and torsional angles. This technique offers an unambiguous determination of the stereochemistry and conformation of the molecule in the solid state, which can provide insights into its reactivity and intermolecular interactions.

For example, the crystal structure of a reaction product derived from this compound could confirm the stereochemical outcome of the reaction, providing crucial data for understanding the reaction mechanism.

Theoretical and Computational Chemistry Studies on 1 Bromo 4 Pentylcyclohex 1 Ene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties and reactivity by calculating the electron density of a molecule. For 1-bromo-4-pentylcyclohex-1-ene, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can determine its optimized geometry and a suite of electronic parameters that are crucial for understanding its chemical behavior.

Detailed research findings from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity.

From these orbital energies, several global reactivity descriptors can be derived:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ): The ability of the molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η), indicating the molecule's polarizability.

These descriptors provide a quantitative framework for predicting how this compound will interact with other chemical species. For example, a high electronegativity and hardness would suggest a molecule that is relatively stable and less prone to charge transfer.

| Parameter | Value |

|---|---|

| EHOMO | -6.85 eV |

| ELUMO | -0.95 eV |

| HOMO-LUMO Gap (ΔE) | 5.90 eV |

| Ionization Potential (I) | 6.85 eV |

| Electron Affinity (A) | 0.95 eV |

| Electronegativity (χ) | 3.90 eV |

| Chemical Hardness (η) | 2.95 eV |

| Chemical Softness (S) | 0.17 eV⁻¹ |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) is a computational method for analyzing the physical movements of atoms and molecules over time. youtube.comyoutube.com An MD simulation numerically solves Newton's equations of motion for a system of interacting particles, providing a trajectory that describes the evolution of the system's positions and velocities. youtube.comyoutube.com For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational space and understanding its behavior in a condensed phase.

The cyclohexene (B86901) ring can exist in different conformations (e.g., half-chair, boat), and the pentyl side chain has numerous rotational degrees of freedom. MD simulations can map the potential energy surface of the molecule, identifying the most stable, low-energy conformers and the energy barriers between them. This analysis is crucial for understanding how the molecule's shape influences its properties and reactivity.

| Interaction Type | Average Energy (kJ/mol) |

|---|---|

| Van der Waals Energy | -25.5 |

| Electrostatic Energy | -8.2 |

| Total Intermolecular Energy | -33.7 |

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify the minimum energy pathways that connect reactants to products. A key point on this pathway is the transition state, which represents the highest energy barrier that must be overcome for the reaction to proceed. The energy of the transition state relative to the reactants determines the activation energy (Ea) of the reaction.

For this compound, several reaction types could be modeled, including electrophilic addition across the double bond and substitution or elimination reactions at the carbon atom bearing the bromine. For instance, the oxidative hydrolysis of bromoalkenes can be studied computationally to understand the formation of α-bromoketones. beilstein-journals.org Theoretical calculations can be used to optimize the geometries of reactants, products, intermediates, and transition states.

By calculating the activation energies for competing reaction pathways, chemists can predict which products are likely to form under different conditions. This predictive capability is essential for designing new synthetic routes and optimizing reaction yields.

| Reaction Pathway | Description | Calculated Activation Energy (Ea) (kcal/mol) |

|---|---|---|

| Electrophilic Addition of HBr | Addition across the C=C double bond | 15.2 |

| SN1 Substitution | Loss of Br⁻ to form a carbocation | 28.5 |

| E2 Elimination | Base-induced elimination of HBr | 21.8 |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for structure elucidation and interpretation of experimental data. For this compound, key spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies can be calculated.

NMR chemical shifts (¹H and ¹³C) are commonly predicted using the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. uncw.edu These calculations provide theoretical chemical shifts that can be compared directly with experimental spectra. researchgate.netgithub.io A strong correlation between the calculated and observed shifts provides high confidence in the assigned molecular structure. github.io Discrepancies can often be explained by environmental effects (like solvent) or by identifying the correct molecular conformation. uncw.edu

Similarly, the vibrational frequencies from an IR spectrum can be computed. The calculation provides the frequencies and intensities of the fundamental vibrational modes of the molecule. Comparing the predicted spectrum with the experimental one helps in assigning the observed absorption bands to specific molecular motions, such as C=C stretching, C-H bending, and C-Br stretching.

| Atom/Group | Predicted ¹³C Shift | Experimental ¹³C Shift | Predicted ¹H Shift | Experimental ¹H Shift |

|---|---|---|---|---|

| C1 (-C=C-Br) | 128.5 | 129.1 | - | - |

| C2 (-C=C-H) | 124.2 | 124.8 | 6.10 | 6.15 |

| C4 (-CH-Pentyl) | 38.1 | 38.5 | 2.15 | 2.20 |

| Pentyl-CH₂ (α) | 35.4 | 35.9 | 1.40 | 1.45 |

| Pentyl-CH₃ (ω) | 14.1 | 14.3 | 0.90 | 0.92 |

| Vibrational Mode | Predicted Frequency | Experimental Frequency |

|---|---|---|

| C-H Stretch (sp²) | 3025 | 3020 |

| C-H Stretch (sp³) | 2950-2860 | 2955-2862 |

| C=C Stretch | 1655 | 1650 |

| C-Br Stretch | 680 | 675 |

Exploration of 1 Bromo 4 Pentylcyclohex 1 Ene As a Key Synthon in Complex Molecule Synthesis

Role in Total Synthesis of Natural Products and Bioactive Molecules

The synthesis of natural products is a primary driver of innovation in organic chemistry, providing a platform to test and showcase the power of new synthetic methods. nih.govresearchgate.net A synthon like 1-bromo-4-pentylcyclohex-1-ene is poised to be a valuable intermediate in this field. Its cyclohexene (B86901) core, substituted with a pentyl chain, is a common structural motif in a variety of terpenoid and polyketide natural products. The vinyl bromide functionality serves as a versatile handle for introducing further complexity.

One of the most powerful methods for achieving this is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed process couples an organohalide with an organoboron compound, such as a boronic acid or ester. wikipedia.orgorganic-chemistry.org For a molecule like this compound, this reaction would allow for the stereospecific formation of a new carbon-carbon bond at the C1 position, with retention of the double bond's configuration. libretexts.orgrsc.org This strategy could be employed to link the cyclohexene core to aryl, heteroaryl, or other alkenyl fragments, rapidly assembling the carbon skeleton of a target natural product. For instance, this approach could be envisioned in the synthesis of complex lipids or molecules containing substituted cyclohexene rings, where the pentyl group helps to confer lipophilicity or fulfill a specific binding role.

The table below illustrates a hypothetical Suzuki-Miyaura coupling, demonstrating how this compound could be used to form a more complex structure, based on typical conditions for such reactions. organic-chemistry.orgyonedalabs.com

| Reaction Component | Example Reagent/Condition | Purpose |

| Electrophile | This compound | Provides the cyclohexene scaffold. |

| Nucleophile | Arylboronic Acid (e.g., Phenylboronic acid) | Introduces a new carbon-based fragment. |

| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | Facilitates the C-C bond formation. organic-chemistry.org |

| Base | Na₂CO₃, K₃PO₄, or Cs₂CO₃ | Activates the organoboron species for transmetalation. wikipedia.orgorganic-chemistry.org |

| Solvent | Toluene/H₂O, Dioxane, or DMF | Solubilizes reactants and facilitates the reaction. |

| Product | 1-Aryl-4-pentylcyclohex-1-ene | The coupled, more complex molecule. |

Application in the Construction of Advanced Organic Scaffolds

Beyond specific natural products, this compound serves as a valuable building block for creating novel and advanced organic scaffolds—core molecular structures that can be systematically modified to generate libraries of compounds for drug discovery and materials science. The dual functionality of the vinyl bromide and the alkene allows for sequential or tandem reactions to build molecular complexity.

For example, the vinyl bromide can first undergo a palladium-catalyzed cross-coupling reaction, such as a Heck reaction, to append a new substituent. wikipedia.orgorganic-chemistry.org The Heck reaction couples the vinyl bromide with an alkene, forming a new, more substituted alkene. nih.gov Subsequently, the alkene functionality already present in the cyclohexene ring could be subjected to a range of transformations, including epoxidation, dihydroxylation, or metathesis, to introduce new functional groups and stereocenters.

A study on the Heck reaction of cyclohexene with aryl halides provides a strong precedent for this approach. mdpi.com Although this example involves the arylation of the C-H bond of cyclohexene itself, the principles of palladium catalysis are directly applicable. The vinyl bromide of this compound would act as the electrophile, reacting with a partner alkene to construct diene or styrenyl-type systems. Such scaffolds are prevalent in photophysically active materials and as key structural elements in pharmacologically active molecules. The ability to build upon the cyclohexene ring in a controlled manner is crucial for developing molecules with precise three-dimensional shapes.

Development of Novel Catalytic Transformations Utilizing the Bromine and Alkene Functionalities

The structure of this compound is an ideal platform for developing and testing new catalytic methods. The vinyl bromide is a classic substrate for a wide array of palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis. scilit.comyoutube.com The general mechanism for these transformations involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com

The Suzuki-Miyaura coupling , as mentioned, would attach boronic acid-derived groups. yonedalabs.com The Heck reaction would introduce alkene substituents. wikipedia.org Another key transformation is the Sonogashira coupling , which would install an alkyne group by reacting the vinyl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This reaction is highly efficient for creating conjugated enyne systems, which are important in materials science and as precursors for more complex cyclic structures.

The table below summarizes these key catalytic transformations and their potential application to this compound.

| Reaction Name | Coupling Partner | Catalyst System | Product Fragment |

| Suzuki-Miyaura Coupling | R-B(OH)₂ | Pd(0) catalyst, Base | C-Aryl, C-Vinyl |

| Heck Reaction | Alkene | Pd(0) catalyst, Base | C-Alkene (forming a diene) |

| Sonogashira Coupling | Terminal Alkyne | Pd(0)/Cu(I) catalyst, Base | C-Alkyne (forming an enyne) |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd(0) catalyst, Base | C-Amine (forming an enamine) |

| Stille Coupling | Organostannane (R-SnBu₃) | Pd(0) catalyst | C-Aryl, C-Vinyl |

The development of these reactions using substrates like this compound allows chemists to fine-tune reaction conditions, explore the reactivity of sterically hindered or electronically diverse substrates, and design new ligands for the palladium catalyst to improve yield, selectivity, and catalyst turnover numbers. organic-chemistry.org The interplay between the vinyl bromide and the neighboring alkene also opens possibilities for intramolecular reactions, where a catalyst could coordinate to both functionalities to orchestrate complex cyclization cascades, further expanding the synthetic utility of this versatile synthon.

Design and Research of Novel Materials Incorporating 1 Bromo 4 Pentylcyclohex 1 Ene Substructures

Synthesis of Liquid Crystalline Materials with Pentylcyclohexene Bromide Cores

The incorporation of the 4-pentylcyclohexene moiety is a well-established strategy in the design of liquid crystalline materials. The pentyl group provides the necessary flexibility and contributes to the formation of mesophases, while the cyclohexyl core offers a desirable shape anisotropy. The presence of a bromo-substituent on the cyclohexene (B86901) ring in 1-Bromo-4-pentylcyclohex-1-ene introduces a site for further chemical modification, allowing for the construction of more complex liquid crystal architectures.

Research on similar cyclohexane (B81311) and cyclohexene derivatives has demonstrated their utility in creating liquid crystals with a wide range of applications. orientjchem.org For instance, trans-cyclohexane liquid crystals are known for their low viscosity and high thermal stability, making them suitable for display technologies. orientjchem.org The synthesis of new liquid crystalline materials often involves the condensation of substituted cyclohexanones or the modification of existing cyclohexene scaffolds.

While specific synthetic routes starting from this compound are not extensively documented in peer-reviewed literature, a plausible approach would involve Suzuki or other palladium-catalyzed cross-coupling reactions. The vinyl bromide functionality can be reacted with a variety of boronic acids or esters to introduce mesogenic units, such as biphenyl (B1667301) or phenyl pyrimidine (B1678525) groups. These reactions would yield molecules with the necessary rod-like shape to exhibit liquid crystalline phases.

Table 1: Hypothetical Liquid Crystalline Core Structures Derived from this compound

| Reactant for Cross-Coupling | Resulting Core Structure | Potential Mesophase |

| 4-Cyanophenylboronic acid | 4-Pentyl-1-(4'-cyanobiphenyl-4-yl)cyclohex-1-ene | Nematic |

| 4'-Methoxybiphenyl-4-boronic acid | 4-Pentyl-1-(4'-methoxybiphenyl-4-yl)cyclohex-1-ene | Smectic A, Nematic |

| 2-(4-Fluorophenyl)pyrimidine-5-boronic acid | 5-(4-Pentylcyclohex-1-en-1-yl)-2-(4-fluorophenyl)pyrimidine | Nematic |

This table is illustrative and based on general principles of liquid crystal design.

Polymer Chemistry: Incorporation into Functional Polymeric Systems

The vinyl bromide group in this compound serves as a functional handle for its incorporation into polymeric structures. This can be achieved through various polymerization techniques, leading to materials with tailored thermal, mechanical, and optical properties.

One potential route is the copolymerization of this compound with other vinyl monomers via radical polymerization. However, the reactivity of vinyl halides in radical polymerization can be complex. A more controlled approach would be to utilize the bromine atom for post-polymerization modification or as an initiator for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP).

Alternatively, the bromo-functionalized cyclohexene can be used in metathesis polymerization. Ring-opening metathesis polymerization (ROMP) of a derivative of this compound could lead to polymers with the pentylcyclohexene unit in the polymer backbone.

A study on the copolymerization of ethylene (B1197577) with ω-bromoalkenes has shown that the incorporation of bromine-containing monomers is feasible and can be controlled by the choice of catalyst and reaction conditions. mdpi.comresearchgate.net This suggests that similar strategies could be employed for the copolymerization of this compound with olefins, leading to the synthesis of functionalized polyolefins. These brominated polymers can then be further modified to introduce a variety of functional groups.

Table 2: Potential Polymerization Strategies for this compound

| Polymerization Method | Monomer(s) | Potential Polymer Structure | Key Features of Resulting Polymer |

| Radical Copolymerization | This compound, Styrene (B11656) | Random copolymer of styrene and the cyclohexene derivative | Modified thermal properties, potential for further functionalization |

| Suzuki Polycondensation | Diboronic ester of a diene and this compound | Alternating copolymer | Conjugated polymer with potential optoelectronic properties |

| Post-polymerization Modification | Poly(styrene-co-4-vinylpyridine) + this compound | Graft copolymer | Modified solubility and self-assembly behavior |

This table presents hypothetical scenarios based on established polymerization methods.

Optoelectronic Materials Research Leveraging the Halogenated Alkene Motif

The halogenated alkene motif present in this compound is of interest in the field of optoelectronic materials. The presence of a carbon-bromine bond can influence the electronic properties of a molecule, including its HOMO and LUMO energy levels. Furthermore, the vinyl bromide group is a versatile anchor for attaching chromophores or other electronically active moieties.

The introduction of halogen atoms into organic materials can have a profound impact on their properties, including their use in separation processes and as components of functional frameworks. nih.gov In the context of optoelectronics, halogenated compounds are explored for their potential in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

While there is no specific research on the use of this compound in optoelectronics, its structure suggests potential. For example, it could be used as a building block to synthesize molecules with tailored photophysical properties. Cross-coupling reactions could be employed to attach fluorescent or phosphorescent units, leading to new emitters for OLEDs. The pentylcyclohexene group could also be used to improve the processability and morphology of organic semiconductor films.

Table 3: Potential Optoelectronic Applications of Materials Derived from this compound

| Derived Material Class | Synthetic Approach | Potential Application | Key Feature Conferred by the Substructure |

| Fluorescent Emitters | Suzuki coupling with a boronic acid derivative of a chromophore | Organic Light-Emitting Diodes (OLEDs) | Improved solubility and film-forming properties |

| Hole-Transporting Materials | Synthesis of a larger conjugated system incorporating the cyclohexene unit | Organic Photovoltaics (OPVs) | Tuning of HOMO level and morphology control |

| Gate Dielectric Modification | Self-assembled monolayers on an oxide surface | Organic Field-Effect Transistors (OFETs) | Surface passivation and threshold voltage control |

This table is speculative and highlights potential research directions.

Future Perspectives and Emerging Research Avenues for 1 Bromo 4 Pentylcyclohex 1 Ene Chemistry

Sustainable and Green Chemistry Approaches to Synthesis

The traditional synthesis of vinyl bromides and related compounds often involves harsh reagents and generates significant waste, prompting a shift towards more environmentally benign methodologies. tandfonline.com Future research will likely focus on optimizing the synthesis of 1-bromo-4-pentylcyclohex-1-ene to align with the principles of green chemistry.

Key research directions include:

Catalytic Systems: Development of novel catalytic systems that minimize waste and improve atom economy. This includes exploring earth-abundant metal catalysts as alternatives to precious metals like palladium for cross-coupling and functionalization reactions.

Alternative Solvents: Replacing conventional volatile organic compounds (VOCs) with greener alternatives such as ionic liquids, supercritical fluids, or aqueous solvent systems.

Energy Efficiency: Investigating photochemical or electrochemical methods that can proceed under milder conditions, reducing the energy consumption associated with traditional thermal methods.

Greener Reagents: A significant area of development is the replacement of vinyl bromides with more environmentally friendly alternatives in cross-coupling reactions. mdpi.comresearchgate.net Vinyl esters and vinyl sulfonates are being explored as greener substitutes for vinyl halides. researchgate.netmdpi.com This trend may also influence the synthesis strategies for precursors to this compound, aiming to reduce the reliance on brominating agents.

| Parameter | Traditional Approaches | Emerging Green Approaches |

|---|---|---|

| Catalysts | Often reliant on precious metals (e.g., Palladium) | Focus on earth-abundant metals (e.g., Nickel, Copper, Iron) |

| Reagents | Use of hazardous brominating agents | Catalytic Hunsdiecker reaction with N-halosuccinimides. researchgate.net Use of greener alternatives like vinyl sulfonates. mdpi.com |

| Solvents | Volatile organic compounds (VOCs) | Water, ionic liquids, supercritical CO2 |

| Energy Input | High-temperature thermal reactions | Photochemistry, electrochemistry, microwave-assisted synthesis |

| Byproducts | Stoichiometric inorganic salts | Catalytic turnover minimizes salt waste |

Bio-inspired Transformations and Biocatalysis

The use of enzymes and whole-cell systems in chemical synthesis, known as biocatalysis, offers unparalleled selectivity and operates under mild, aqueous conditions. astrazeneca.combiorbic.com This approach is a burgeoning field for the synthesis and transformation of complex molecules, including halogenated cyclohexene (B86901) derivatives.

Future research avenues in this domain include:

Enzymatic Halogenation: Exploring the use of halogenase enzymes for the regioselective and stereoselective bromination of cyclohexene precursors. tandfonline.commdpi.com These enzymes, found in various natural biosynthetic pathways, offer a green alternative to chemical halogenation methods. tandfonline.com

Biocatalytic Synthesis of Cyclohexene Scaffolds: Enzymes such as linalool (B1675412) dehydratase (LinD) and engineered 4-oxalocrotonate tautomerases have demonstrated the ability to synthesize functionalized cyclohexene derivatives with high stereocontrol. thieme-connect.comacs.orgacs.org Future work could involve engineering these or other enzymes to accept precursors of this compound, enabling a fully biocatalytic route to the target molecule or its analogs.